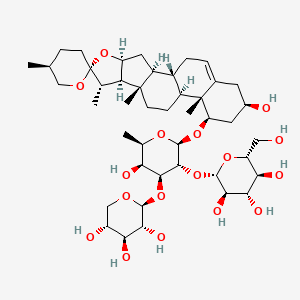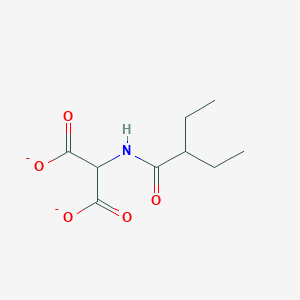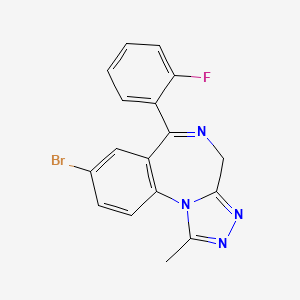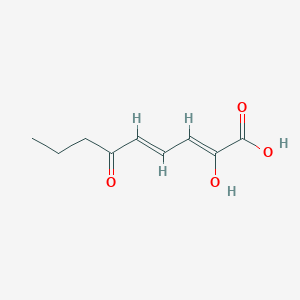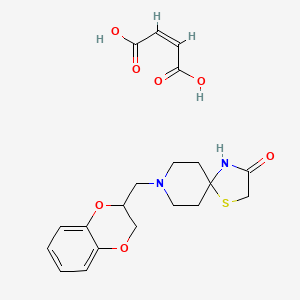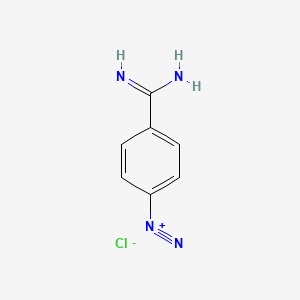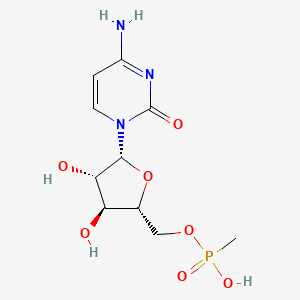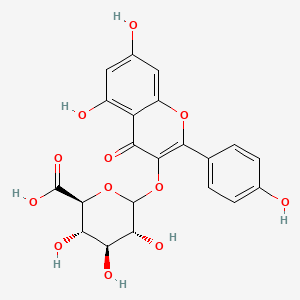
Kaempferol-3-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol-3-glucuronide is a natural product found in Pteris vittata, Diospyros kaki, and Diplusodon uninervius with data available.
Aplicaciones Científicas De Investigación
1. Absorption and Metabolism in Humans Kaempferol-3-glucuronide demonstrates efficient absorption and metabolism in humans. A study by Dupont et al. (2004) found that kaempferol, predominantly in the form of 3-glucuronide conjugate, is absorbed more efficiently than quercetin, even at low oral doses. This suggests that urinary kaempferol could serve as a biomarker for dietary exposure (Dupont et al., 2004).
2. Interaction with Cellular Transporters The interaction of kaempferol-3-glucuronide with efflux transporters and its impact on subcellular disposition was investigated by Li et al. (2018). The study highlighted that efflux transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs) influence the subcellular exposure and pharmacological activity of kaempferol (Li et al., 2018).
3. Antioxidant and Anti-inflammatory Activities Research by Wang et al. (2018) demonstrated the antitumor, antioxidant, and anti-inflammatory properties of kaempferol and its glycosides. This study provides evidence for the application of kaempferol-3-glucuronide in developing highly biologically active substances (Wang et al., 2018).
4. Impact on Glucose Metabolism Fang et al. (2021) explored how kaempferol-3-glucuronide affects glucose metabolism. They found that the glucuronide metabolites of kaempferol can target specific domains in the body and activate pathways that improve glucose consumption (Fang et al., 2021).
5. Metabolic Pathways in Hepatic Cells A study by Yodogawa et al. (2003) focused on the glucurono- and sulfo-conjugation of kaempferol in rat liver preparations. The research revealed that glucuronidation is a major metabolic pathway for kaempferol in hepatic cells (Yodogawa et al., 2003).
6. Pharmacokinetic Studies The role of phase II metabolic enzymes and efflux transporters in the disposition of kaempferol was studied by Zheng et al. (2016), highlighting the significance of these factors in determining the in vivo exposure of kaempferol-3-glucuronide (Zheng et al., 2016).
7. Skin Aging and Anti-aging Activities Elgamal et al. (2021) researched the anti-aging activities of kaempferol-3-glucuronide. Their study indicated that kaempferol-3-glucuronide shows potential in skin remodeling and aging processes, confirming its significance in cosmetic and pharmaceutical applications (Elgamal et al., 2021).
8. Effect on Protein Kinases The effect of kaempferol-3-glucuronide on inhibiting protein kinase activity was investigated by Beekmann et al. (2016). They found that while glucuronidation reduces the potency of kaempferol as a kinase inhibitor, kaempferol-3-glucuronide still retains a significant part of its inhibitory potential (Beekmann et al., 2016).
Propiedades
Nombre del producto |
Kaempferol-3-glucuronide |
|---|---|
Fórmula molecular |
C21H18O12 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)/t14-,15-,16+,19-,21?/m0/s1 |
Clave InChI |
FNTJVYCFNVUBOL-MBIBTLSJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Pictogramas |
Irritant |
Sinónimos |
kaempferol-3-O-glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



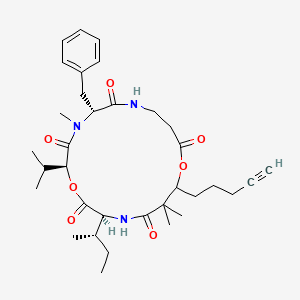
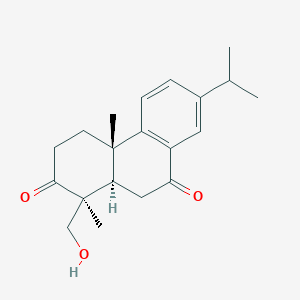
![N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine](/img/structure/B1261918.png)
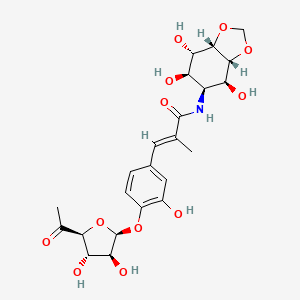
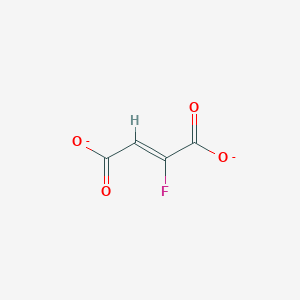
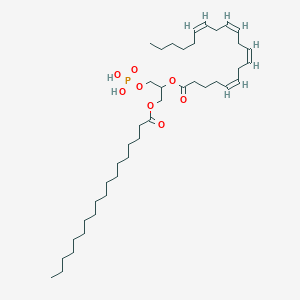
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)
